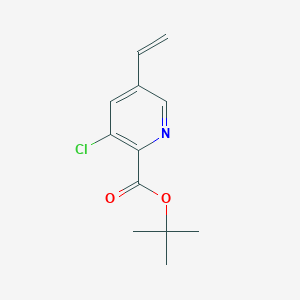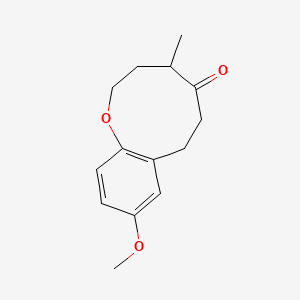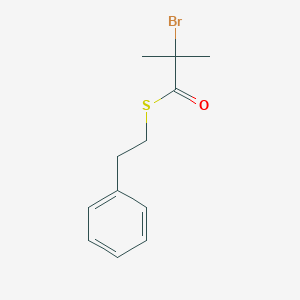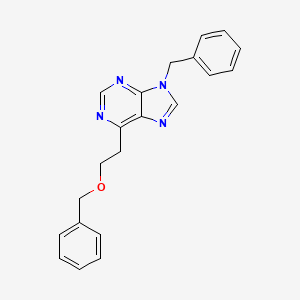
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. For instance, the starting material, 6-chloropurine, can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 9-benzyl-6-chloropurine. This intermediate can then undergo further reaction with 2-(benzyloxy)ethyl bromide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding simpler purine derivatives.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position if a leaving group like chlorine is present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler purine compounds.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine would depend on its specific application. In biological systems, it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The benzyl and benzyloxyethyl groups could influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
6-Benzyl-2-chloropurine: Similar in structure but lacks the benzyloxyethyl group.
9-Benzyl-6-chloropurine: An intermediate in the synthesis of the target compound.
2,6-Dibenzylpurine: Contains two benzyl groups but lacks the benzyloxyethyl group.
Uniqueness
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is unique due to the presence of both benzyl and benzyloxyethyl groups, which can confer distinct chemical properties and potential biological activities compared to its analogs.
属性
CAS 编号 |
920503-49-7 |
|---|---|
分子式 |
C21H20N4O |
分子量 |
344.4 g/mol |
IUPAC 名称 |
9-benzyl-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C21H20N4O/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI 键 |
RHTDITJHFSZXHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
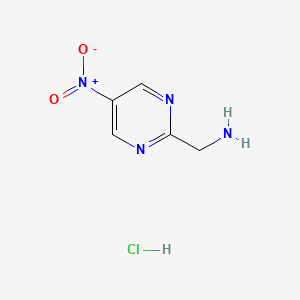
methanone](/img/structure/B12639476.png)


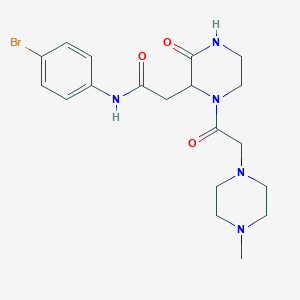
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
